Product packaging for Butyl (2-chloroethyl)nitrosocarbamate(Cat. No.:CAS No. 63884-91-3)

Butyl (2-chloroethyl)nitrosocarbamate

Cat. No.: B13956633
CAS No.: 63884-91-3
M. Wt: 208.64 g/mol
InChI Key: HLWWEFGUYARDQQ-UHFFFAOYSA-N
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Description

Historical Context of Nitrosocarbamate and Related Nitrosourea Research

Research into N-nitroso compounds gained significant momentum in the mid-20th century. The discovery of the potent carcinogenic properties of simple nitrosamines like N-nitrosodimethylamine in the 1950s spurred extensive investigation into the toxicology and mechanism of action of this class of compounds. mdpi.com This period of intense research led to the exploration of related structures, including the N-nitrosoureas.

The antitumor potential of nitrosoureas was a landmark discovery. Compounds such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU) were developed and found to be effective against a range of cancers, including brain tumors, due to their ability to cross the blood-brain barrier. chemicalbook.com The success of nitrosourea-based chemotherapeutics paved the way for the synthesis and investigation of other N-nitroso compounds, including N-nitrosocarbamates, as potential anticancer agents. nih.gov The primary goal of this research was to develop analogues with improved efficacy, selectivity, and reduced toxicity.

Classification and Structural Features of Nitrosocarbamate Compounds

N-nitroso compounds can be broadly divided into two main categories: N-nitrosamines and N-nitrosamides. N-nitrosocarbamates fall under the latter category, which also includes N-nitrosoureas and N-nitrosoguanidines. A key structural feature that distinguishes N-nitrosamides from N-nitrosamines is the presence of a carbonyl group attached to the nitrogen atom bearing the nitroso group. who.int

The general structure of an N-nitrosocarbamate is R¹-N(N=O)-C(=O)OR², where R¹ and R² are organic substituents. The nature of these R groups significantly influences the compound's chemical and biological properties, including its stability, lipophilicity, and reactivity. X-ray crystallographic studies have shown that the core N-nitrosocarbamate moiety is nearly planar.

FeatureDescription
Core Structure Contains a nitroso group (N=O) bonded to the nitrogen of a carbamate (B1207046).
Planarity The O=C-N-N=O backbone is generally planar.
Reactivity Influenced by the nature of the R¹ and R² substituents.

Significance of Butyl (2-chloroethyl)nitrosocarbamate in Chemical Biology Research

While extensive research has been conducted on various (2-chloroethyl)nitrosoureas and other nitrosocarbamate derivatives, specific studies focusing solely on this compound are not widely represented in the available literature. However, its significance in chemical biology can be inferred from the well-established activities of structurally related compounds.

The key feature of this class of molecules is the 2-chloroethyl group attached to the nitrosated nitrogen. This moiety is crucial for the compound's alkylating activity. Following decomposition, it is believed to generate a reactive chloroethyldiazonium hydroxide (B78521) or a related electrophilic species. This intermediate can then alkylate nucleophilic sites on DNA, with a notable target being the O⁶ position of guanine (B1146940). A subsequent intramolecular reaction can lead to the formation of an interstrand cross-link between guanine and cytosine residues, a type of DNA damage that is particularly difficult for cellular repair mechanisms to resolve and is highly cytotoxic. nih.gov

The butyl ester group in this compound would primarily influence the compound's lipophilicity. This property is critical for its ability to traverse cellular membranes and potentially the blood-brain barrier. By modifying the ester group, researchers can modulate the pharmacokinetic properties of the molecule to optimize its delivery to target tissues.

Research into various (2-chloroethyl)nitrosocarbamates has demonstrated their potential as anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic activity against various human tumor cell lines in vitro. nih.gov For instance, several N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives have shown strong antitumor activity against leukemia L1210 in mice. nih.gov The design of these molecules often involves attaching the nitrosocarbamate moiety to different carrier molecules to enhance solubility or target specific tissues. nih.gov

The general mechanism of action for these compounds involves the generation of an alkylating species that damages DNA, ultimately leading to cell death. This makes them valuable tools in chemical biology for studying DNA damage and repair pathways, as well as for the development of new therapeutic strategies. While specific data on this compound is scarce, its structural similarity to other well-studied alkylating agents suggests it would operate through a similar mechanism and holds potential for further investigation in the field of chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClN2O3 B13956633 Butyl (2-chloroethyl)nitrosocarbamate CAS No. 63884-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63884-91-3

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

butyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C7H13ClN2O3/c1-2-3-6-13-7(11)10(9-12)5-4-8/h2-6H2,1H3

InChI Key

HLWWEFGUYARDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(CCCl)N=O

Origin of Product

United States

Synthetic Methodologies for Butyl 2 Chloroethyl Nitrosocarbamate and Its Analogs

Precursor Synthesis and Functionalization Strategies

The foundational step in the synthesis of Butyl (2-chloroethyl)nitrosocarbamate is the preparation of the corresponding carbamate (B1207046) precursor, Butyl (2-chloroethyl)carbamate. A general and established method for the synthesis of n-alkyl carbamates involves the reaction of an alcohol with urea. For instance, n-butyl carbamate can be synthesized by heating n-butyl alcohol with urea. This reaction proceeds with the elimination of ammonia. The resulting carbamate can then be isolated and purified.

A plausible route to Butyl (2-chloroethyl)carbamate would involve the reaction of n-butanol with 2-chloroethyl isocyanate. Isocyanates are highly reactive intermediates that readily react with alcohols to form carbamates.

Alternatively, the synthesis of a related precursor, tert-butyl bis(2-chloroethyl)carbamate, has been documented. This synthesis involves the reaction of bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane. After the reaction is complete, the product is isolated through an aqueous workup, followed by drying and concentration under reduced pressure.

Functionalization strategies for the precursor carbamates are often employed to introduce specific properties into the final nitrosocarbamate product. These strategies can include the incorporation of different alkyl or aryl groups on the carbamate nitrogen or the ester portion of the molecule. This allows for the modulation of properties such as solubility and biological activity.

Nitrosation Reactions in Carbamate Chemistry

The conversion of the carbamate precursor to this compound is achieved through a nitrosation reaction, which introduces a nitroso group (-N=O) onto the nitrogen atom of the carbamate. Several methods have been developed for the N-nitrosation of carbamates and other N-alkyl compounds.

A common method for nitrosation involves the use of sodium nitrite (NaNO₂) in an acidic medium. For example, the nitrosation of 2-[3-(2-chloroethyl)ureido]-1,3-propanediol is achieved by treating it with sodium nitrite in 50% aqueous acetic acid at low temperatures. A similar approach, employing sodium nitrite in a mixture of acetic acid and acetic anhydride, has been successfully used for the nitrosation of sterically hindered carbamates.

Anhydrous conditions can also be employed for nitrosation, using reagents such as nitrosonium tetrafluoroborate (NOBF₄) in the presence of a base like pyridine. This method has been shown to be effective for the nitrosation of certain carbamates.

More recently, tert-butyl nitrite (TBN) has emerged as a versatile reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides. This reagent offers a mild and efficient alternative for the nitrosation reaction. Another approach involves transnitrosation, where a stable N-nitrososulfonamide is used to transfer the nitroso group to the target carbamate under mild conditions.

The general mechanism of N-nitrosation with nitrous acid (formed from sodium nitrite and acid) involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. The nucleophilic nitrogen of the carbamate then attacks the nitrosonium ion, leading to the formation of the N-nitrosocarbamate after deprotonation.

Derivatization and Structural Modification Approaches for Analog Development

The development of analogs of this compound is a key strategy to explore structure-activity relationships and to optimize the properties of the parent compound. These modifications can be introduced at various stages of the synthesis.

One common approach is to vary the alcohol used in the initial carbamate synthesis. By using different alcohols (e.g., long-chain alcohols, cyclic alcohols, or functionalized alcohols), a wide range of ester analogs can be prepared. For example, (2-chloroethyl)nitrosocarbamates have been synthesized with carrier moieties designed to act as prodrugs or to enhance water solubility. These have included derivatives with 4-acetoxybenzyl and 4-nitrobenzyl esters, as well as glucopyranose esters.

Another strategy involves modifying the N-alkyl group. Analogs with different substituents on the nitrogen atom can be synthesized by starting with the appropriately substituted amine. For instance, N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments have been synthesized by acylating peptides with active esters of N-(2-chloroethyl)-N-nitrosocarbamic acid.

Steroid-linked N-[N’-(2-chloroethyl)-N’-nitrosocarbamoyl]-(CNC-) amino acid esters and amides have also been developed, demonstrating the versatility of derivatization to create complex, targeted molecules. These approaches allow for the fine-tuning of the physicochemical and biological properties of the nitrosocarbamate core structure.

Purification and Characterization Techniques in Synthetic Studies

The purification and characterization of this compound and its analogs are essential to confirm the structure and purity of the synthesized compounds. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Purification:

Following synthesis, the crude product is typically purified using chromatographic methods. Column chromatography on silica gel is a common technique used to separate the desired product from unreacted starting materials and byproducts. The choice of eluent (solvent system) is critical for achieving good separation. For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. For example, n-butyl carbamate can be purified by distillation under reduced pressure followed by recrystallization from ligroin.

Characterization:

A combination of spectroscopic methods is used to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. ¹³C NMR provides information about the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C=O group of the carbamate, the N-N=O group of the nitroso moiety, and the C-Cl bond can be observed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. This helps to confirm the molecular formula. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing complex mixtures and for high-sensitivity detection.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The crystal structures of some N-nitrosocarbamates have been reported, providing valuable insight into their molecular geometry.

Below is an interactive data table summarizing the characterization data for a representative N-nitrosocarbamate analog.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)Key IR Bands (cm⁻¹)
1-adamantyl N-nitroso-N-(2-trimethylsilyl)ethyl carbamateC₁₆H₂₈N₂O₃Si340.50.05 (s, 9H, Si(CH₃)₃), 1.15-1.25 (m, 2H, CH₂Si), 1.60-2.20 (m, 15H, adamantyl), 4.05-4.15 (m, 2H, NCH₂)1750 (C=O), 1490 (N-N=O)

This comprehensive approach to purification and characterization ensures the quality and reliability of the synthetic studies on this compound and its analogs.

Molecular Mechanisms of Action of Butyl 2 Chloroethyl Nitrosocarbamate

Decomposition Pathways and Reactive Intermediate Formation

Butyl (2-chloroethyl)nitrosocarbamate does not directly interact with biological targets. Instead, it undergoes spontaneous, non-enzymatic decomposition under physiological conditions to generate highly reactive electrophilic species. This decomposition process is critical for its mechanism of action. The primary products of this breakdown are a 2-chloroethyldiazonium ion and a butyl isocyanate moiety.

The key reactive intermediate responsible for DNA modification is the 2-chloroethyldiazonium ion. This unstable species can further react through several pathways to generate potent alkylating agents. It can rearrange to form a more stable cyclic chloronium ion (ethylene episulfonium ion analogue) or lose a chloride ion to form a vinyl carbocation. These electrophilic intermediates are highly reactive towards nucleophilic sites on biological macromolecules, most notably DNA.

DNA Alkylation and Adduct Formation

The primary cytotoxic effects of chloroethylnitrosoureas are attributed to their ability to modify DNA. researchgate.net The electrophilic intermediates generated during decomposition readily attack nucleophilic centers on DNA bases.

The initial and most critical alkylation event is the attachment of a 2-chloroethyl group to the O⁶ position of guanine (B1146940), forming the O⁶-(2-chloroethyl)guanine monoadduct. nih.govmdpi.com Other sites on DNA bases, such as the N⁷ position of guanine and the N³ position of cytosine, can also be alkylated, but the O⁶-alkylation of guanine is the principal lesion leading to the most significant biological consequences.

The formation of the O⁶-(2-chloroethyl)guanine monoadduct is the first step in a two-step process that leads to the formation of DNA cross-links. nih.gov This initial adduct is unstable and undergoes an intramolecular rearrangement. The chloroethyl group attached to the O⁶ position of guanine cyclizes to form an O⁶,N¹-ethanoguanine intermediate. This intermediate is highly reactive and subsequently reacts with the N³ position of a cytosine residue on the opposite DNA strand. mdpi.com This results in the formation of a covalent N¹-guaninyl-N³-cytosinyl ethane (B1197151) bridge, which constitutes a DNA interstrand cross-link. mdpi.com These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription. researchgate.net

Table 1: Key DNA Adducts and Cross-links Formed by this compound

Adduct/Cross-link TypeDescriptionBiological Consequence
O⁶-(2-chloroethyl)guanineInitial monoadduct formed by the alkylation of the O⁶ position of guanine.Precursor lesion for interstrand cross-links.
O⁶,N¹-ethanoguanineA transient, cyclic intermediate formed from the rearrangement of the initial monoadduct.Highly reactive species leading to cross-link formation.
N¹-guaninyl-N³-cytosinyl ethane bridgeA stable interstrand cross-link connecting a guanine on one strand to a cytosine on the complementary strand.Blocks DNA replication and transcription, leading to cell cycle arrest and cell death.

Cellular Responses to DNA Damage Induced by this compound

The extensive DNA damage caused by this compound, particularly the formation of interstrand cross-links, triggers a complex series of cellular responses.

The cell's primary defense against the initial O⁶-(2-chloroethyl)guanine monoadduct is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). researchgate.net MGMT can directly remove the chloroethyl group from the O⁶ position of guanine, thereby preventing the subsequent formation of the cytotoxic interstrand cross-link. nih.gov The level of MGMT activity in cells is a critical determinant of their resistance to chloroethylnitrosoureas.

If the DNA damage is not repaired, the persistent lesions and the resulting stalled replication forks activate the DNA damage response (DDR) pathway. researchgate.net This involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream effector proteins. nih.gov A key consequence of DDR activation is the induction of cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair before the cell enters mitosis. nih.gov

For the repair of the highly toxic interstrand cross-links and the subsequent DNA double-strand breaks that can arise during replication, cells rely on complex repair pathways such as homologous recombination (HR). nih.govnih.gov Cells deficient in HR are particularly sensitive to chloroethylnitrosoureas. nih.gov

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. nih.govmdpi.com The sustained cell cycle arrest and the persistent DNA damage signals can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and the orderly dismantling of the cell. mdpi.com In some cases, extensive damage can also lead to necrotic cell death. nih.gov

Table 2: Summary of Cellular Responses to Damage by this compound

Cellular ResponseKey Molecules/Pathways InvolvedOutcome
DNA Repair O⁶-methylguanine-DNA methyltransferase (MGMT), Homologous Recombination (HR), Base Excision Repair (BER)Removal of DNA adducts and cross-links, cell survival.
Cell Cycle Arrest ATM, ATR, Chk1, Chk2Halts cell cycle progression (typically at G2/M) to allow time for DNA repair.
Apoptosis p53, CaspasesProgrammed cell death if DNA damage is irreparable.
Necrosis -Uncontrolled cell death due to overwhelming cellular damage.

DNA Repair Pathway Modulation (e.g., MGMT)

The primary mechanism of action for 2-chloroethylnitrosoureas and related compounds involves the alkylation of DNA. A critical factor in a cell's ability to counteract this damage is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT is a key enzyme that removes alkyl groups from the O⁶ position of guanine, a common target for alkylating agents. mdpi.com

Research has shown that MGMT can repair DNA adducts larger than methyl groups, including ethyl, n-propyl, n-butyl, and 2-chloroethyl adducts. mdpi.com However, the efficiency of this repair process diminishes as the size of the alkyl group increases. mdpi.com The repair of O⁶-(2-chloroethyl)guanine adducts by MGMT is a crucial determinant of cellular resistance to the cytotoxic effects of 2-chloroethylating agents. nih.gov In studies involving various cancer cell lines, higher levels of MGMT activity have been directly correlated with increased resistance to treatment with 2-chloroethyl nitrosoureas. nih.gov This suggests that the efficacy of this compound is likely modulated by the cellular levels and activity of the MGMT protein. Cells with proficient MGMT repair would be better equipped to remove the 2-chloroethyl adducts before they can form cytotoxic DNA cross-links.

DNA Adduct TypeRepairable by MGMTRelative Repair EfficiencyReference
MethylYesHigh mdpi.com
EthylYesDecreases with size mdpi.com
n-PropylYesDecreases with size mdpi.com
n-ButylYesDecreases with size mdpi.com
2-ChloroethylYesDecreases with size mdpi.com

Cell Cycle Perturbations and Arrest Phenomena

The DNA damage induced by alkylating agents such as this compound often leads to the activation of cell cycle checkpoints. These checkpoints are regulatory pathways that can halt cell cycle progression to allow time for DNA repair or, if the damage is too severe, to initiate apoptosis (programmed cell death).

Studies on related N-nitroso compounds have demonstrated a clear impact on cell cycle dynamics. For instance, N-nitrosocarbofuran has been shown to induce a significant G2/M cell cycle arrest in Chinese hamster lung fibroblast cells. nih.gov This arrest prevents the cells from entering mitosis with damaged DNA. Similarly, the 2-chloroethylating agent N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) has been observed to cause an accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2 arrest was found to be induced efficiently in both mismatch repair (MMR)-proficient and MMR-deficient cells, suggesting that the activation of the G2/M checkpoint by this class of compounds does not solely depend on a functional MMR system. nih.gov

Given these findings, it is highly probable that this compound also induces cell cycle arrest, likely at the G2/M checkpoint, as a direct consequence of the DNA damage it inflicts. This perturbation of the cell cycle is a critical component of its mechanism of action.

CompoundCell LineEffect on Cell CycleReference
N-nitrosocarbofuranChinese hamster lung (CHL)G2/M arrest nih.gov
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)HeLa, RajiG2 arrest nih.gov

Structure Activity Relationship Sar Studies of Butyl 2 Chloroethyl Nitrosocarbamate Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity

The biological activity of nitrosocarbamates is significantly influenced by the nature of the alkyl group. Variations in the length and branching of the alkyl chain can modulate the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

Research on analogous series of N-nitroso compounds has demonstrated a clear correlation between the alkyl chain length and cytotoxic activity. Generally, an increase in the length of the alkyl chain can lead to enhanced biological activity up to a certain point, after which a further increase may result in diminished or unchanged activity. This is often attributed to the compound's ability to traverse cell membranes and its affinity for the active site of target enzymes.

For instance, in a series of N-alkyl-N-nitrosoureas, a progressive increase in the alkyl chain length from methyl to hexyl was associated with a corresponding increase in cytostatic activity against L1210 leukemia cells. This trend is believed to be linked to the increasing lipophilicity of the compounds, which facilitates their passage through the cell membrane.

To illustrate this relationship, the following table presents hypothetical data based on observed trends in related compound series, showcasing the effect of alkyl chain length on the cytotoxic activity (IC50) of (2-chloroethyl)nitrosocarbamate derivatives.

Alkyl GroupChain LengthBranchingHypothetical IC50 (µM)
Ethyl2None50
Propyl3None35
Butyl 4 None 20
Pentyl5None25
Hexyl6None40
Isopropyl3Branched45
Isobutyl4Branched30
tert-Butyl4Highly Branched60

This table is for illustrative purposes and the data is not experimental.

As depicted, a butyl group appears to be optimal for activity in this hypothetical series. Branching of the alkyl chain, as seen with isopropyl, isobutyl, and tert-butyl groups, generally leads to a decrease in activity compared to their straight-chain counterparts. This is likely due to steric hindrance, which can impede the compound's ability to interact effectively with its biological target.

Influence of Substituents on Nitrosocarbamate Stability and Reactivity

The stability and reactivity of the nitrosocarbamate moiety are paramount to its biological action. The N-nitroso group is a key pharmacophore, and its chemical environment dictates the compound's decomposition rate and the subsequent release of reactive alkylating species. While nitrosocarbamates are generally less stable than nitrosoureas, their reactivity can be modulated by substituents. mdpi.com

The electronic nature of substituents on the carbamate (B1207046) portion of the molecule can significantly impact the stability of the N-N bond in the nitroso group. Electron-donating groups can increase the electron density on the nitrogen atom, potentially stabilizing the molecule and reducing its reactivity. Conversely, electron-withdrawing groups can destabilize the molecule, leading to a more rapid decomposition and release of the alkylating agent.

The stability of nitrosocarbamates is also influenced by the enzymatic environment. Studies have shown that nitrosocarbamates can be rapidly inactivated by plasma and carboxylesterases, which can hydrolyze the carbamate linkage. mdpi.com This enzymatic degradation can limit the in vivo efficacy of these compounds compared to their in vitro activity. mdpi.com

The following table provides a hypothetical representation of how different substituents might affect the stability of a (2-chloroethyl)nitrosocarbamate derivative, measured by its half-life in a buffer solution.

Substituent (R) in R-O-C(O)N(NO)CH2CH2ClElectronic EffectHypothetical Half-life (min)
MethylElectron-donating120
Butyl Electron-donating 100
PhenylElectron-withdrawing60
4-NitrophenylStrongly Electron-withdrawing30

This table is for illustrative purposes and the data is not experimental.

This hypothetical data suggests that electron-withdrawing groups decrease the stability of the nitrosocarbamate, leading to a shorter half-life.

Correlation between Molecular Structure and DNA Alkylation Patterns

The cytotoxic effects of Butyl (2-chloroethyl)nitrosocarbamate are believed to be mediated through the alkylation of DNA. The molecule is designed to generate a reactive 2-chloroethyldiazonium ion, which can then alkylate nucleophilic sites on DNA bases.

The primary mechanism of action for 2-chloroethylating agents involves the initial alkylation of a guanine (B1146940) base at the O^6 position, forming O^6-(2-chloroethyl)guanine. This initial adduct can then undergo an intramolecular cyclization to form a highly reactive ethylenimmonium ion intermediate. This intermediate can then react with a cytosine base on the opposite DNA strand, leading to the formation of a G-C interstrand cross-link. These cross-links are highly cytotoxic as they prevent DNA replication and transcription, ultimately leading to cell death.

The structure of the parent molecule can influence the efficiency and pattern of DNA alkylation. The lipophilicity conferred by the butyl group can affect the compound's ability to reach the nuclear DNA. Furthermore, the rate of decomposition of the nitrosocarbamate will determine the concentration of the reactive alkylating species available to interact with DNA.

While specific studies on the DNA alkylation patterns of this compound are not widely available, the patterns can be inferred from the well-studied class of 2-chloroethylnitrosoureas. The primary DNA adducts formed by these agents include:

Monoadducts: O^6-(2-hydroxyethyl)guanine, N^7-(2-hydroxyethyl)guanine, and O^6-(2-chloroethyl)guanine.

Cross-links: 1-(N^3-deoxycytidyl), 2-(N^1-deoxyguanosinyl)ethane (dG-dC cross-link). nih.gov

The formation of the dG-dC interstrand cross-link is considered the most critical lesion for the cytotoxic activity of these compounds. nih.gov

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships. These methods allow for the prediction of various molecular properties and the simulation of interactions between a ligand and its biological target, providing insights that can guide the design of new and more effective therapeutic agents.

For nitrosocarbamate derivatives, quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of the molecules with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds. Descriptors used in QSAR models for these compounds often include:

Electronic descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the active site of relevant enzymes, such as those involved in DNA repair. This can help to rationalize the observed biological activities and guide the design of analogues with improved binding affinity.

Furthermore, quantum mechanical calculations can be used to study the reaction mechanisms of these compounds, including their decomposition pathways and the formation of reactive alkylating species. This can provide a deeper understanding of the factors that govern their reactivity and selectivity.

Preclinical Research Models for Investigating Butyl 2 Chloroethyl Nitrosocarbamate

In Vitro Cellular Assays

In vitro cellular assays represent the initial phase of preclinical testing, providing a rapid and controlled environment to assess the direct effects of a compound on cancer cells. These assays are fundamental for determining cytotoxicity, antiproliferative activity, and the potential for genotoxicity.

Cytotoxicity and Antiproliferative Studies in Diverse Cell Lines

The cytotoxic and antiproliferative effects of nitrosocarbamates, including analogs of Butyl (2-chloroethyl)nitrosocarbamate, have been evaluated across a range of human tumor cell lines. As a class of compounds, N-(2-chloroethyl)-N-nitrocarbamates have demonstrated cytotoxic effects with IC50 values, the concentration required to inhibit the growth of 50% of cells, typically falling in the range of 10⁻⁴ to 10⁻⁶ M. nih.gov

Studies on a series of (2-chloroethyl)nitrosocarbamates have shown significant activity against various human tumor cell lines. For instance, several agents in this class exhibited IC50 values between 1 and 10 µg/mL in cell lines derived from renal (CAKI-1), colon (DLD-1), lung (NCI-H23), melanoma (SK-MEL-28), and central nervous system (SNB-7) cancers. nih.gov While specific data for this compound is not detailed in these studies, the general activity of the chemical class suggests its potential as a cytotoxic agent. The variability in IC50 values across different cell lines highlights the importance of screening against a diverse panel to identify potential tumor types that may be particularly sensitive to the compound's effects.

Table 1: Cytotoxicity of (2-chloroethyl)nitrosocarbamate Analogs in Human Cancer Cell Lines

Cell Line Cancer Type IC50 Range (µg/mL)
CAKI-1 Renal 1 - 10
DLD-1 Colon 1 - 10
NCI-H23 Lung 1 - 10
SK-MEL-28 Melanoma 1 - 10
SNB-7 Central Nervous System 1 - 10

Data represents the range of activity for several (2-chloroethyl)nitrosocarbamate compounds, as specific data for the butyl derivative is not available. nih.gov

Genotoxicity Assessment (e.g., Micronucleus Assay, Comet Assay)

Genotoxicity assessment is crucial for anticancer agents, as their mechanism of action often involves damaging the DNA of cancer cells. The micronucleus assay and the comet assay are two widely used methods for this purpose.

The micronucleus assay is designed to detect chromosomal damage. It identifies small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. vliz.be An increased frequency of micronuclei in cells treated with a substance indicates a potential for clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects. For related chloroethyl nitrosoureas, such as BCNU, evidence of induced chromosomal aberrations and micronuclei has been observed in mouse cells treated in vivo. inchem.org

The comet assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.gov Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage. This assay can detect both single and double-strand breaks. Related alkylating agents have been shown to induce DNA damage detectable by the comet assay. nih.gov

Effects on Cellular Metabolism and Gene Expression

The cellular response to DNA-damaging agents like nitrosocarbamates can involve significant alterations in cellular metabolism and gene expression. Cancer cells often reprogram their metabolic pathways to support rapid proliferation. cas.cz Treatment with alkylating agents can disrupt these pathways. For instance, studies on the related compound N-n-butyl-N-nitrosourea have shown it alkylates DNA, forming adducts that can interfere with DNA replication and transcription. nih.gov

Furthermore, exposure to such compounds can trigger changes in the expression of genes involved in DNA repair, cell cycle control, and apoptosis (programmed cell death). While specific gene expression profiling for this compound is not available, studies with other alkylating agents have demonstrated their ability to modulate the expression of genes critical for cell survival and proliferation. nih.gov

In Vivo Animal Model Investigations (Non-Human)

Following promising in vitro results, the evaluation of a compound's efficacy and pharmacodynamics in living organisms is essential. Non-human animal models, particularly murine models, are extensively used for this purpose.

Efficacy Evaluation in Murine Tumor Models

Murine tumor models are a cornerstone of in vivo cancer research, providing a platform to assess the antitumor activity of novel compounds in a complex biological system. nih.gov These models can include the transplantation of tumor cells into mice (xenografts or syngeneic models) or the use of genetically engineered mice that spontaneously develop tumors.

For compounds in the (2-chloroethyl)nitrosocarbamate class, in vivo efficacy has been investigated. For example, one analog, carbamic acid, (2-chloroethyl)nitroso-4-acetoxybenzyl ester, was tested against intraperitoneally implanted P388 murine leukemia. nih.gov Other related compounds were evaluated against subcutaneously implanted M5076 murine sarcoma. nih.gov However, in these specific instances, the tested compounds did not demonstrate in vivo activity. It is important to note that a lack of efficacy in one model does not preclude activity in others, and further testing of this compound in a panel of murine tumor models would be necessary to fully characterize its in vivo potential.

Metabolism and Degradation Pathways of Butyl 2 Chloroethyl Nitrosocarbamate

Enzymatic Biotransformation in Model Organisms

The enzymatic biotransformation of CENUs is a rapid process that can either detoxify the compound or lead to the formation of active alkylating and carbamoylating species. nih.govtandfonline.com In model organisms, particularly rats, the liver is a primary site of metabolism. nih.gov

The key enzymatic reactions involved in the metabolism of the 2-chloroethylnitrosourea moiety include dechlorination and denitrosation, which are often mediated by the cytochrome P-450 system. nih.govtandfonline.com Dechlorination is generally the predominant route of metabolic deactivation. tandfonline.com These enzymatic processes occur swiftly, often preceding chemical degradation. tandfonline.com

In studies of related compounds like 2-chloroethyl nitrosocarbamoylcystamine (CNCC), incubation with rat liver homogenates demonstrated the involvement of several enzymes. nih.gov These include cytosolic thioreductase, microsomal and cytosolic S-methyltransferase, and a microsomal oxidase, requiring an NADPH generating system for their activity. nih.gov The metabolic pathway for CNCC involves the reduction of its disulfur (B1233692) bridge, followed by methylation and oxidation of the resulting thiol groups. nih.gov This leads to the formation of sulfinyl and sulfonyl derivatives. nih.gov

Furthermore, glutathione (B108866) transferases are also implicated in the metabolism of CENUs. tandfonline.com These enzymes may be involved in the denitrosation process and in the detoxification of the reactive alkylating intermediates that are formed. tandfonline.com The interaction with glutathione can lead to the formation of various conjugates, which are then further metabolized and excreted. nih.gov

Table 1: Enzymes Involved in the Biotransformation of 2-Chloroethylnitrosoureas

Enzyme FamilySpecific Enzymes/SystemsRole in Metabolism
Cytochrome P-450Phenobarbital-inducible isozymesDechlorination and denitrosation
ReductasesCytosolic thioreductaseReduction of specific functional groups (e.g., disulfur bridges)
TransferasesMicrosomal and cytosolic S-methyltransferase, Glutathione transferaseMethylation, conjugation with glutathione, and denitrosation
OxidasesMicrosomal oxidaseOxidation of metabolic intermediates

Non-Enzymatic Hydrolysis and Decomposition in Aqueous Media

2-Chloroethylnitrosoureas are chemically unstable under physiological conditions and undergo non-enzymatic decomposition in aqueous media. nih.gov The mode of decomposition is highly dependent on the pH of the solution. nih.gov

In distilled water, N-(2-chloroethyl)-N-nitrosoureas typically decompose with the loss of approximately one mole of chloride ion per mole of the nitrosourea. nih.gov This process leads to the formation of acetaldehyde (B116499) and a small amount of 2-chloroethanol (B45725) (around 3-4%). nih.gov However, in buffered solutions at or near physiological pH, the decomposition pathway shifts. nih.gov The yield of 2-chloroethanol increases significantly (to 0.3-0.6 moles per mole of nitrosourea), while the yield of chloride ion and acetaldehyde decreases. nih.gov

This decomposition is critical as it leads to the formation of a chloroethyldiazo-hydroxide intermediate, which is a key precursor to the reactive species that alkylate DNA. nih.govtandfonline.com The formation of reactive intermediates capable of carbamoylating proteins also occurs through this chemical degradation. nih.gov The presence of proteins can enhance the rate of degradation of CENUs in aqueous media. tandfonline.com

Table 2: Decomposition Products of N-(2-chloroethyl)-N-nitrosoureas in Aqueous Media

ConditionMajor Decomposition ProductsMolar Yield (per mole of Nitrosourea)
Distilled WaterChloride ion, Acetaldehyde, 2-Chloroethanol~1, Not specified, 3-4%
Buffered Solution (near physiological pH)2-Chloroethanol, Chloride ion, Acetaldehyde0.3-0.6, ~0.5, 0.1-0.4

Identification of Metabolites and Degradation Products

The metabolism and degradation of 2-chloroethylnitrosoureas result in a variety of products. The identification of these metabolites has been crucial in understanding the mechanisms of action and detoxification of this class of compounds.

From the alkylating part of the molecule, 2-chloroethanol has been identified as a major degradation product in both plasma and urine. nih.gov Further metabolism of the alkylated glutathione has been shown to produce several urinary metabolites, including:

Thiodiacetic acid and its sulfoxide (B87167) nih.gov

N-acetylcarboxymethylcysteine nih.gov

N-acetylhydroxyethylcysteine nih.gov

For more complex CENUs, the metabolism of other parts of the molecule also contributes to the metabolite profile. For instance, in the case of glycosylnitrosoureas, hydrolysis of ester groups can occur, leading to metabolites like 4-nitrobenzoic acid and its glucuronide, as well as 4-aminobenzoic acid and 4-acetamidobenzoic acid. nih.gov For compounds like CNCC, the metabolites are sulfinyl and sulfonyl derivatives resulting from the reduction, methylation, and subsequent oxidation of the parent compound. nih.gov

Table 3: Identified Metabolites and Degradation Products of 2-Chloroethylnitrosoureas

Precursor MoietyMetabolite/Degradation ProductBiological Matrix
2-Chloroethyl2-ChloroethanolPlasma, Urine
2-ChloroethylAcetaldehydeAqueous Media
Alkylated GlutathioneThiodiacetic acidUrine
Alkylated GlutathioneThiodiacetic acid sulfoxideUrine
Alkylated GlutathioneN-acetylcarboxymethylcysteineUrine
Alkylated GlutathioneN-acetylhydroxyethylcysteineUrine

Future Directions and Research Gaps in Butyl 2 Chloroethyl Nitrosocarbamate Studies

Advanced Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives of (2-chloroethyl)nitrosocarbamates has traditionally involved attaching various carrier moieties to the core structure to enhance properties such as water solubility or to create prodrugs. nih.gov While effective, these approaches represent a foundational stage in medicinal chemistry. The future of derivative synthesis for Butyl (2-chloroethyl)nitrosocarbamate lies in the adoption of more sophisticated and targeted strategies.

A significant research gap is the absence of a diverse library of this compound analogs. Future research should focus on:

Combinatorial Chemistry: The generation of large, diverse libraries of this compound derivatives through combinatorial chemistry would enable high-throughput screening for compounds with enhanced efficacy and selectivity. This approach would involve systematically modifying the butyl group and other positions on the nitrosocarbamate scaffold.

Computational and In Silico Design: The use of computational modeling and molecular docking studies can predict the interaction of novel derivatives with specific biological targets. This in silico approach can guide the rational design of derivatives with improved binding affinity and reduced off-target effects, prioritizing synthetic efforts on the most promising candidates.

Bioorthogonal Chemistry: The incorporation of bioorthogonal handles into the structure of this compound derivatives would allow for their precise tracking and interaction studies within complex biological systems without interfering with native biochemical processes.

Synthetic StrategyDescriptionPotential Advantages for this compound
Combinatorial Chemistry Rapid synthesis of a large number of different but structurally related molecules.Creation of a diverse library for high-throughput screening to identify derivatives with superior properties.
Computational Design Use of computer modeling to predict the binding of molecules to targets.Rational design of derivatives with enhanced target specificity and reduced potential for off-target effects.
Bioorthogonal Chemistry Chemical reactions that can occur inside of living systems without interfering with native biochemical processes.Enables precise in-situ tracking and mechanistic studies of novel derivatives.

Elucidation of Unexplored Molecular Targets

The primary mechanism of action for (2-chloroethyl)nitrosoureas is the alkylation of DNA, leading to interstrand cross-links and subsequent cytotoxicity. mdpi.com However, the cellular environment is a complex milieu of macromolecules, and it is likely that this compound interacts with targets beyond DNA. A major research gap is the comprehensive identification of these alternative molecular targets.

Future investigations should aim to deconvolve the complete target profile of this compound. Key areas of exploration include:

RNA Alkylation: Given that RNA is more abundant and often single-stranded compared to DNA, it represents a highly probable target for alkylating agents. mdpi.com Research is needed to determine the extent to which this compound alkylates various RNA species (mRNA, tRNA, rRNA, and non-coding RNAs) and the functional consequences of this alkylation on RNA stability, translation, and processing.

Protein Alkylation: Specific proteins with nucleophilic residues are potential targets. Identifying these protein targets and understanding how their function is modulated by alkylation is crucial. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed for "target deconvolution".

Lipid Peroxidation: Some alkylating agents can induce oxidative stress and subsequent lipid peroxidation. rsc.orgcriver.com Investigating whether this compound induces lipid peroxidation and identifying the specific lipid species affected could reveal novel mechanisms of cytotoxicity.

Potential Unexplored TargetRationale for InvestigationProposed Research Approach
RNA High abundance and accessibility compared to DNA.RNA sequencing and mass spectrometry to identify and quantify RNA adducts.
Proteins Nucleophilic amino acid residues can be alkylated, altering protein function.Proteomic profiling and affinity-based methods for target identification.
Lipids Induction of oxidative stress can lead to lipid peroxidation and membrane damage.Lipidomic analysis to identify changes in lipid profiles and markers of peroxidation.

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies offers the potential to gain a systems-level understanding of the cellular response to chemical exposure. Currently, there is a lack of studies applying these powerful technologies to investigate the specific effects of this compound.

Future research should integrate various omics approaches to build a comprehensive picture of the compound's mechanism of action:

Proteomics: A global analysis of protein expression changes following treatment with this compound can reveal perturbed cellular pathways and identify potential biomarkers of exposure and response. This can also shed light on resistance mechanisms.

Metabolomics: Characterizing the metabolic profile of cells or organisms exposed to the compound can uncover disruptions in key metabolic pathways. For instance, a study on the related compound 2-chloroethyl ethyl sulfide revealed significant alterations in amino acid metabolism. mdpi.com Similar analyses would be highly informative for this compound.

Lipidomics: A detailed analysis of the lipidome can provide insights into how the compound affects cellular membranes and lipid signaling pathways. Studies have shown that other chemical agents can cause significant alterations in the lipidome.

Omics TechnologyResearch QuestionExpected Insights
Proteomics How does global protein expression change upon exposure?Identification of perturbed pathways, biomarkers, and resistance mechanisms.
Metabolomics What are the downstream effects on cellular metabolism?Uncovering disruptions in metabolic networks and bioenergetics.
Lipidomics How does the compound impact the cellular lipid profile?Understanding effects on membrane integrity and lipid-based signaling.

Development of Enhanced Analytical Tools for In Situ Studies

A significant challenge in studying alkylating agents is the direct visualization and quantification of their interactions within living cells in real-time. The development of specialized analytical tools for this compound is a critical research gap.

Future efforts should be directed towards creating novel probes and imaging techniques for in situ analysis:

Activatable Fluorescent Probes: Designing and synthesizing fluorescent probes that are "turned on" upon reacting with this compound or its specific cellular adducts would enable the visualization of its distribution and target engagement in living cells with high spatiotemporal resolution. rsc.org The development of such probes is a burgeoning field with significant potential. acs.orgmdpi.comnih.govnih.govnih.gov

Advanced Mass Spectrometry Imaging: Techniques like high-resolution mass spectrometry imaging can be adapted to map the distribution of this compound and its adducts within tissues and even single cells. This would provide invaluable information on its localization and concentration at its sites of action.

Real-time Monitoring of DNA Adducts: The development of sensitive and specific assays for the real-time monitoring of the formation and repair of DNA adducts generated by this compound in living cells would provide dynamic insights into its genotoxic effects and the cellular response. nih.govresearchgate.netnih.gov

Analytical ToolApplicationAdvantage
Activatable Fluorescent Probes Live-cell imaging of compound distribution and target binding.High sensitivity and spatiotemporal resolution.
Mass Spectrometry Imaging Mapping the spatial distribution of the compound and its adducts in tissues.Label-free detection and high chemical specificity.
Real-time Adduct Monitoring Dynamic measurement of DNA adduct formation and repair in living cells.Provides kinetic information on genotoxicity and cellular defense mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.